2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate
Beschreibung
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate (CAS 143157-27-1) is a benzoate-protected derivative of 2',2'-difluoro-2'-deoxyuridine (dFdU), a metabolite of the anticancer drug gemcitabine (2',2'-difluorodeoxycytidine, dFdC). Its molecular formula is C₂₃H₁₈F₂N₂O₇, with a molecular weight of 472.39 g/mol. The compound features fluorine substitutions at the 2'-position of the deoxyribose moiety and benzoate groups at the 3' and 5' hydroxyls, enhancing stability and lipophilicity for synthetic applications . It serves primarily as an intermediate in nucleoside analog synthesis, particularly for prodrug development or structural studies .
Eigenschaften
CAS-Nummer |
143157-27-1 |
|---|---|
Molekularformel |
C23H18F2N2O7 |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
[(2R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18?,21-/m1/s1 |
InChI-Schlüssel |
DBSVRWFIIMWGLT-JNEOBVTJSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C(C([C@@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |
Synonyme |
3,5-Dibenzoate-2,2-difluorouridine; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the difluoromethylene groups.
Substitution: Nucleophilic substitution reactions can occur at the 2’ position, replacing the difluoromethylene groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antineoplastic Agents
Fluorinated nucleosides like 2',2'-difluoro-2'-deoxyuridine 3',5'-dibenzoate are being investigated for their potential as antiviral and anticancer agents. The incorporation of fluorine into nucleosides enhances biological activity and stability, allowing for improved efficacy against viral infections and tumors.
- Mechanism of Action : The fluorination is believed to minimize steric hindrance while maintaining the molecule's ability to bind effectively to enzymes or receptors involved in nucleic acid synthesis. This property is crucial in developing drugs that target viral replication or cancer cell proliferation .
Drug Development Intermediates
This compound serves as an intermediate in the synthesis of other bioactive molecules. Its derivatives can be used to create more complex structures that may exhibit enhanced pharmacological properties.
- Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently, often involving stereoselective processes that yield specific anomeric forms beneficial for biological activity .
Case Study 1: Antiviral Activity Against Herpes Simplex Virus
A study investigated the efficacy of 2',2'-difluoro-2'-deoxyuridine derivatives against herpes simplex virus types 1 and 2. The results indicated that these compounds exhibited significant antiviral activity, with a mechanism involving the inhibition of viral DNA polymerase. The fluorinated structure contributed to a higher binding affinity compared to non-fluorinated analogs .
Case Study 2: Cancer Cell Proliferation Inhibition
Research on the application of this compound in cancer therapy demonstrated its ability to inhibit the proliferation of various cancer cell lines. In vitro studies showed that treatment with fluorinated nucleosides resulted in reduced cell viability and induced apoptosis in tumor cells. These findings suggest a promising role for this compound in developing novel anticancer therapies .
Wirkmechanismus
The mechanism of action of 2’,2’-Difluoro-2’-deoxyuridine 3’,5’-Dibenzoate involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This compound is metabolized by cytidine deaminase to form 2’,2’-Difluoro-2’-deoxyuridine, which is then incorporated into DNA, causing chain termination and apoptosis in cancer cells . The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Derivatives
| Compound Name | CAS Number | Structure Modifications | Key Properties/Applications |
|---|---|---|---|
| Gemcitabine (dFdC) | 95058-81-4 | 2',2'-difluoro-2'-deoxycytidine | Anticancer drug; inhibits DNA synthesis |
| dFdU (2',2'-difluorodeoxyuridine) | 103478-83-9 | Deaminated gemcitabine metabolite | Less cytotoxic; contributes to resistance |
| Ara-C (Cytarabine) | 147-94-4 | β-D-arabinofuranosyl cytosine | Leukemia treatment; inhibits DNA polymerase |
| 5-Iodo-2'-deoxyuridine (IDU) | 54-42-2 | 5-iodo substitution on uracil | Antiviral (herpes); limited by toxicity |
| 3',5'-Di-O-acetyl-5-bromomethyl-2'-deoxyuridine | N/A | Bromomethyl + acetyl protecting groups | Intermediate for nucleoside modifications |
Key Comparisons :
- Gemcitabine vs. 2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate : Gemcitabine is a cytidine analog with potent antitumor activity, while the dibenzoate derivative is a uridine-based intermediate. Gemcitabine is phosphorylated intracellularly to dFdCTP, which incorporates into DNA, causing chain termination . In contrast, the dibenzoate form lacks therapeutic activity but is used to synthesize or study metabolites like dFdU .
- dFdU vs. Dibenzoate Derivative : dFdU, a primary gemcitabine metabolite, exhibits reduced cytotoxicity due to lack of phosphorylation but contributes to drug resistance via microbial degradation . The dibenzoate derivative’s protective groups improve solubility and stability during synthesis .
Pharmacokinetic and Metabolic Properties
| Compound | Metabolism Pathway | Key Enzymes/Transporters | Half-Life (t₁/₂) |
|---|---|---|---|
| Gemcitabine (dFdC) | Phosphorylation → dFdCTP; deamination → dFdU | Deoxycytidine kinase, CDA | 8–17 min (plasma) |
| dFdU | Excreted renally; microbial degradation | Cytidine deaminase (CDA) | ~14 hours |
| Ara-C | Phosphorylation → ara-CTP | Deoxycytidine kinase | 1–3 hours |
Key Findings :
Therapeutic Efficacy and Toxicity
| Compound | IC₅₀ (CEM Cells) | Key Toxicities | Clinical Use |
|---|---|---|---|
| Gemcitabine | 1 ng/mL | Myelosuppression, hepatotoxicity | Pancreatic, breast, and lung cancers |
| Ara-C | 10–100 nM | Gastrointestinal, neurotoxicity | Acute myeloid leukemia |
| IDU | >10 μM | Stomatitis, leukopenia | Topical antiviral (historical) |
Key Insights :
- Gemcitabine demonstrates 1000-fold greater potency than ara-C in solid tumors due to superior cellular uptake and prolonged retention of dFdCTP .
- The dibenzoate derivative’s lack of therapeutic activity contrasts with its parent compound, gemcitabine, but its structural features enable synthetic flexibility for prodrug design .
Analytical Characterization
Analytical methods for these compounds include:
Biologische Aktivität
2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate (dFdU) is a modified nucleoside derivative of Gemcitabine, primarily recognized for its potential in cancer therapy. This compound exhibits unique biological activities, particularly as a radiosensitizer and in influencing various biochemical pathways. This article explores the biological activity of dFdU, focusing on its mechanisms of action, pharmacokinetics, cellular effects, and relevant case studies.
The primary target of dFdU is cytidine deaminase (CD) , an enzyme that inactivates the compound rapidly in vivo. This metabolic conversion results in the formation of the active metabolite, which interacts with nucleic acids and enzymes involved in DNA synthesis and repair. The biochemical pathways associated with dFdU include:
- Metabolism of Nucleosides and Nucleotides : dFdU is metabolized by CD, influencing nucleotide pools within the cell.
- Radiosensitization : The compound exhibits a concentration- and schedule-dependent radiosensitizing effect, enhancing the efficacy of radiation therapy in cancer treatment.
Pharmacokinetics
The pharmacokinetic profile of dFdU indicates poor oral bioavailability due to rapid inactivation by CD. Key characteristics include:
- Rapid Inactivation : The compound's stability is influenced by environmental factors such as the presence of CD in the gut and liver.
- Distribution : dFdU interacts with various transporters, affecting its localization within tissues.
Cellular Effects
Research has demonstrated significant effects of dFdU on cellular functions:
- Cytotoxicity : Studies utilizing colony-forming assays indicate that dFdU exhibits cytotoxic effects against various tumor cell lines, with efficacy influenced by dosage and exposure time.
- Gene Expression Modulation : The compound can induce changes in gene expression profiles, impacting cellular metabolism and proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of dFdU:
- In Vitro Studies : A study reported that dFdU enhanced the sensitivity of cancer cells to radiation therapy, suggesting its potential as an adjunct treatment in radiotherapy protocols.
- Animal Models : Research involving animal models has shown that varying dosages of dFdU can lead to different outcomes in tumor growth inhibition, emphasizing the importance of dosage optimization for therapeutic effectiveness .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 2',2'-Difluoro-2'-deoxyuridine 3',5'-Dibenzoate, and how do reaction conditions influence yield and purity?
The compound is synthesized via intermediates derived from gemcitabine (2',2'-difluoro-2'-deoxycytidine). Key steps include benzoylation of the 3' and 5' hydroxyl groups using benzoic anhydride or benzoyl chloride in anhydrous pyridine. Reaction temperature (maintained at 0–5°C to minimize side reactions) and stoichiometric ratios of reagents are critical for achieving >90% purity. Post-synthesis purification via silica gel chromatography with ethyl acetate/hexane gradients is recommended to isolate the dibenzoate derivative .
Q. How can researchers validate the structural integrity of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and F NMR to verify fluorine substitution at C2' and benzoyl group placement at C3' and C5' (e.g., δ ~7.4–8.1 ppm for aromatic protons).
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 471.41 (CHFNO) with isotopic patterns matching fluorine and nitrogen content .
- X-ray crystallography : To resolve stereochemical ambiguities, particularly at the sugar moiety .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
A validated LC-MS/MS protocol uses a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Detection is achieved via multiple reaction monitoring (MRM) transitions, e.g., m/z 471.4 → 313.2 (quantifier) and 471.4 → 175.1 (qualifier). This method achieves a lower limit of quantification (LLOQ) of 5 ng/mL in plasma and brain tissue, critical for pharmacokinetic studies .
Q. How does this compound interact with nucleotide-metabolizing enzymes like thymidylate synthase (TS)?
The fluorinated ribose moiety mimics deoxyribose, enabling competitive inhibition of TS by displacing natural substrates (e.g., dUMP). Kinetic assays (IC determination) using recombinant TS and radiometric H-dUMP incorporation are standard. Structural analogs with dibenzoate groups may alter binding kinetics due to steric hindrance, requiring molecular docking simulations to assess interactions .
Advanced Research Questions
Q. What strategies mitigate discrepancies in enzymatic inhibition data between in vitro and cellular models?
Observed contradictions often arise from differential cell permeability or intracellular esterase activity cleaving the dibenzoate groups. To address this:
- Use fluorescent probes (e.g., 5-(6-DNP-aminohexyl-oxymethyl)-derivatives) to track cellular uptake via confocal microscopy .
- Compare IC values in cell lysates (direct enzyme exposure) versus intact cells to quantify metabolic activation barriers .
Q. How can derivatization of this compound enhance its utility as a metabolic tracer?
Synthesis of F- or C-labeled analogs enables positron emission tomography (PET) or NMR-based metabolic flux analysis. For example, C labeling at the C2' position allows tracking of nucleotide incorporation into DNA/RNA via C-HSQC NMR .
Q. What is the mechanistic basis for its antiviral activity, and how does derivatization influence potency?
The compound inhibits viral polymerases by mimicking natural nucleotides. Phosphonate analogs (e.g., 5-modified 2'-deoxyuridine-5'-phosphonates) resist enzymatic hydrolysis, enhancing antiviral persistence. Structure-activity relationship (SAR) studies show that bulkier 3',5' substituents (e.g., dibenzoates) reduce efficacy against herpesviruses but improve selectivity for flaviviruses .
Q. How do metabolic byproducts like dFdU (2',2'-difluoro-2'-deoxyuridine) impact experimental outcomes?
dFdU, a gemcitabine metabolite, competes with endogenous dTTP during DNA synthesis. Researchers must quantify dFdU levels (via LC-MS/MS) in parallel with the parent compound to differentiate direct effects from metabolite-driven cytotoxicity. Knockdown of dUTPase (via siRNA) exacerbates dFdU accumulation, providing a model to study uracil misincorporation .
Q. What synthetic intermediates are critical for scaling up production, and how are they characterized?
Key intermediates include 2-deoxy-2,2-difluoro-D-erythro-pentofuranose 3,5-dibenzoate-1-methanesulfonate. Characterization via F NMR ensures the absence of α/β anomer contamination, which can reduce final yield by >30%. Purity thresholds (>98% by HPLC) are mandatory for regulatory-compliant scale-up .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
